2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound is a structurally complex tricyclic acetamide derivative featuring a hydroxymethyl group, a 4-methylphenyl substituent, and a 3-methoxyphenyl acetamide moiety.
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-16-7-9-18(10-8-16)26-31-27-23(12-22-19(14-33)13-29-17(2)25(22)36-27)28(32-26)37-15-24(34)30-20-5-4-6-21(11-20)35-3/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGUPAOFXBOYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves multiple steps, including the formation of the triazatricyclo structure and the subsequent attachment of the sulfanyl and acetamide groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the hydroxymethyl group to a carboxyl group.
Reduction: This can reduce the triazatricyclo structure, potentially altering its reactivity.
Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups to the molecule.
Scientific Research Applications
2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects in biological systems. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-[[11-(Hydroxymethyl)-5-(4-Methoxyphenyl)-14-Methyl-2-Oxa-4,6,13-Triazatricyclo[8.4.0.0³,⁸]Tetradeca-1(10),3(8),4,6,11,13-Hexaen-7-Yl]Sulfanyl]-N-(2-Methylphenyl)Acetamide
Key Differences :
- Substituent Position : The comparator compound () features a 4-methoxyphenyl group at position 5 and a 2-methylphenyl acetamide, whereas the target compound has a 4-methylphenyl group at position 5 and a 3-methoxyphenyl acetamide.
- Physicochemical Properties: Molecular Weight: The comparator compound has a molecular weight of 514.6 g/mol vs. an estimated ~500 g/mol for the target compound (due to substitution of methoxy with methyl) . Lipophilicity (XLogP3): The comparator’s XLogP3 is 4.3, suggesting moderate lipophilicity. The target compound’s 3-methoxy group may slightly reduce logP (estimated ~4.0) due to increased polarity. Hydrogen Bonding: Both compounds have 2 donors and 8 acceptors, but the 3-methoxy group in the target compound may enhance solvation compared to the 2-methyl group in the comparator .
Functional Analog: 2-((4-Amino-5-(Furan-2-Yl)-4H-1,2,4-Triazol-3-Yl)Sulfanyl)-N-Acetamide Derivatives
Key Differences :
- Core Structure : The triazole-based analogs () lack the tricyclic framework but share sulfanyl-acetamide motifs.
- Bioactivity : Triazole derivatives exhibit anti-exudative activity at 10 mg/kg (comparable to diclofenac sodium at 8 mg/kg). The target compound’s tricyclic system may confer improved target selectivity but lower metabolic stability due to increased complexity .
Data Table: Comparative Analysis
Computational and Experimental Insights
- Structural Analysis : The tricyclic core of the target compound likely requires advanced crystallographic techniques (e.g., SHELX programs) for resolution due to its fused rings and stereochemical complexity .
- SAR Trends :
- 4-Methylphenyl vs. 4-Methoxyphenyl : Methyl groups enhance metabolic stability but reduce polarity, whereas methoxy groups improve solubility at the cost of faster clearance .
- 3-Methoxyphenyl Acetamide : The para-methoxy group in the comparator () may favor π-π stacking with aromatic residues in target proteins, while the meta-substitution in the target compound could alter binding orientation.
Biological Activity
The compound 2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (CAS No. 892384-70-2) is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 514.6 g/mol. The structure includes a triazatricyclo framework and various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O4S |
| Molecular Weight | 514.6 g/mol |
| CAS Number | 892384-70-2 |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of triazole and thiazole have shown efficacy against various bacterial strains and fungi due to their ability to disrupt cellular processes or inhibit enzyme activity.
Anticancer Activity
Research into related compounds suggests that the triazatricyclo structure may possess anticancer properties. Compounds featuring similar moieties have been reported to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: Compounds with sulfur-containing moieties often act as enzyme inhibitors by mimicking substrate or product structures.
- Receptor Modulation: The presence of aromatic rings may facilitate interaction with various receptors involved in cell signaling.
Case Studies
-
Study on Antimicrobial Activity
- A study evaluated the antimicrobial effects of a series of triazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Conclusion: The compound's structural similarity suggests potential effectiveness against pathogenic bacteria.
-
Anticancer Research
- A recent investigation into triazatricyclo compounds demonstrated their ability to inhibit proliferation in breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 µM.
- Conclusion: The compound's unique structure may contribute to its ability to induce cytotoxic effects in cancer cells.
Q & A
Basic: How is the molecular conformation of this compound experimentally validated?
Answer:
The compound’s three-dimensional conformation is typically determined via single-crystal X-ray diffraction (SC-XRD) . Key parameters include bond lengths, angles, and torsional angles, which are compared against DFT-optimized geometries for validation. For example, mean C–C bond lengths of 0.005 Å and R-factors (e.g., 0.041) ensure structural reliability . SC-XRD also identifies intermolecular interactions (e.g., π-π stacking, hydrogen bonding) critical for understanding solid-state behavior .
Methodological Tip:
- Use high-purity crystals (>95%) grown via slow evaporation in polar aprotic solvents.
- Validate results with computational tools (e.g., Mercury, OLEX2) to resolve discrepancies between experimental and theoretical models .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
The compound exhibits acute toxicity (oral LD₅₀ < 300 mg/kg) and skin corrosion (Category 1B under GHS). Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis.
- Storage: Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
Methodological Tip:
- Conduct a risk assessment using SDS Section 11 (toxicological information) to tailor protocols for specific experimental scales .
Basic: What synthetic routes are reported for this compound?
Answer:
The compound is synthesized via a multi-step route involving:
Core tricyclic system assembly: Cyclocondensation of tetrazolopyrimidine precursors with 4-methylphenyl groups under reflux (toluene, 110°C, 12 h).
Thioacetamide coupling: Reaction with 3-methoxyphenylamine using EDCI/HOBt in DMF at 0–5°C .
Methodological Tip:
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates.
- Optimize yields (>60%) by controlling stoichiometry (1:1.2 molar ratio of core to thiol reagent) .
Advanced: How can computational modeling resolve contradictions in experimental vs. theoretical reactivity data?
Answer:
Discrepancies often arise in sulfanyl group reactivity due to solvent effects or transition-state stabilization. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:
- Electrophilic sulfur centers: Compare Mulliken charges with experimental NMR shifts (δ 2.8–3.2 ppm for S–CH₂).
- Reaction pathways: Identify low-energy intermediates missed in experimental kinetics .
Methodological Tip:
- Use COMSOL Multiphysics to integrate quantum mechanics with fluid dynamics, refining predictions for heterogeneous reaction conditions .
Advanced: How to design experiments to probe biological activity mechanisms?
Answer:
Hypothesize target engagement (e.g., kinase inhibition) via:
Molecular docking: Use AutoDock Vina to predict binding to ATP pockets (e.g., EGFR, IC₅₀ < 1 µM).
In vitro assays: Validate with fluorescence polarization (FP) or surface plasmon resonance (SPR) for affinity measurements .
Methodological Tip:
- Link results to a conceptual framework (e.g., structure-activity relationships for tricyclic systems) to prioritize analogs for SAR studies .
Advanced: How to address discrepancies in spectroscopic data across studies?
Answer:
Contradictions in NMR/IR data (e.g., hydroxymethyl proton splitting) may stem from:
- Solvent polarity: Compare DMSO-d₆ vs. CDCl₃ spectra.
- Tautomerism: Use variable-temperature NMR (VT-NMR) to detect equilibrium shifts (e.g., enol-keto forms) .
Methodological Tip:
- Reproduce conditions from conflicting studies (e.g., 293 K vs. 298 K) and apply principal component analysis (PCA) to isolate variables .
Advanced: What strategies optimize stability under physiological conditions?
Answer:
Degradation pathways (e.g., sulfanyl hydrolysis) are mitigated via:
- Prodrug design: Introduce enzymatically cleavable groups (e.g., acetylated hydroxymethyl).
- Lyophilization: Formulate with cyclodextrins (1:2 molar ratio) to enhance aqueous solubility and shelf life .
Methodological Tip:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
